An In-Depth Technical Guide to 3-(3-Phenylpropyl)pyridine: Chemical Structure, Properties, and Therapeutic Potential
An In-Depth Technical Guide to 3-(3-Phenylpropyl)pyridine: Chemical Structure, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3-phenylpyridine scaffold is a privileged structural motif in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds. This guide focuses on a specific derivative, 3-(3-phenylpropyl)pyridine, a molecule of significant interest for its potential applications in drug discovery and development. Its unique three-dimensional structure, arising from the flexible propyl linker between the phenyl and pyridine rings, allows for diverse interactions with biological targets. This document provides a comprehensive overview of its chemical and physical properties, a detailed methodology for its synthesis, an analysis of its spectroscopic characteristics, and an exploration of its potential therapeutic applications based on the established pharmacology of related compounds.
Chemical Structure and Identification
3-(3-Phenylpropyl)pyridine is a heterocyclic aromatic compound. The structure consists of a pyridine ring substituted at the 3-position with a 3-phenylpropyl group.
Molecular Representation:
Caption: Chemical structure of 3-(3-Phenylpropyl)pyridine.
| Identifier | Value |
| IUPAC Name | 3-(3-phenylpropyl)pyridine |
| CAS Number | 1802-34-2[1] |
| Molecular Formula | C₁₄H₁₅N[1] |
| Molecular Weight | 197.28 g/mol |
| SMILES | C1=CC=C(C=C1)CCCC2=CC=NC=C2 |
| InChI | InChI=1S/C14H15N/c1-2-6-13(7-3-1)8-4-9-14-10-5-11-15-12-14/h1-3,5-7,10-12H,4,8-9H2 |
Physicochemical Properties
Detailed experimental data for the physical properties of 3-(3-Phenylpropyl)pyridine are not extensively reported. However, data for the isomeric 4-(3-Phenylpropyl)pyridine can provide a reasonable estimate.
| Property | Value (for 4-(3-Phenylpropyl)pyridine) | Reference |
| Boiling Point | 322 °C (lit.) | [2] |
| Density | 1.03 g/mL at 25 °C (lit.) | [2] |
| Refractive Index | n20/D 1.563 (lit.) | [2] |
| Solubility | Insoluble in water | [2] |
| Flash Point | 113 °C (closed cup) | [2] |
It is anticipated that 3-(3-Phenylpropyl)pyridine will exhibit similar properties, though slight variations may exist due to the different substitution pattern on the pyridine ring.
Synthesis of 3-(3-Phenylpropyl)pyridine
The synthesis of 3-substituted pyridines is most effectively achieved through modern cross-coupling reactions. The Suzuki-Miyaura coupling, which involves the reaction of a pyridine halide with a boronic acid in the presence of a palladium catalyst, is a preferred method due to its high efficiency, functional group tolerance, and the relatively low toxicity of the boron-containing reagents.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the synthesis of 3-(3-Phenylpropyl)pyridine from 3-bromopyridine and 3-phenylpropylboronic acid. Optimization may be required based on specific laboratory conditions and scale.
Materials:
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3-Bromopyridine
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3-Phenylpropylboronic acid (1.1 - 1.5 equivalents)
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Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 2-5 mol%)
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Base (e.g., Potassium carbonate [K₂CO₃] or Potassium phosphate [K₃PO₄], 2-3 equivalents)
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Anhydrous solvent (e.g., 1,4-Dioxane or Toluene) and degassed water (typically in a 4:1 to 10:1 ratio)
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Inert gas (Nitrogen or Argon)
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Standard glassware for organic synthesis
Procedure:
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To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromopyridine (1 equivalent), 3-phenylpropylboronic acid (1.2 equivalents), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2 equivalents).
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Flush the flask with an inert gas (e.g., nitrogen or argon) for 5-10 minutes to ensure an oxygen-free atmosphere.
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Add the anhydrous solvent and degassed water to the flask via syringe.
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Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.
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Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is generally complete within 2-12 hours.
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Once the reaction is complete, cool the mixture to room temperature.
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Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain the pure 3-(3-Phenylpropyl)pyridine.
Synthesis Workflow:
Caption: General workflow for the synthesis of 3-(3-Phenylpropyl)pyridine.
Spectroscopic Characterization
¹H and ¹³C NMR Spectroscopy
The ¹H NMR spectrum is expected to show characteristic signals for the pyridine and phenyl protons in the aromatic region (typically δ 7.0-8.5 ppm). The propyl chain will exhibit aliphatic signals, likely as multiplets, in the upfield region (typically δ 1.5-3.0 ppm). The ¹³C NMR spectrum will display signals for the aromatic carbons of both rings and three distinct signals for the propyl chain carbons.
Infrared (IR) Spectroscopy
The IR spectrum will likely show characteristic absorption bands for C-H stretching of the aromatic rings (above 3000 cm⁻¹) and the aliphatic propyl chain (below 3000 cm⁻¹). C=C and C=N stretching vibrations of the aromatic rings are expected in the 1400-1600 cm⁻¹ region.
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 197. The fragmentation pattern will likely involve cleavage of the propyl chain, leading to characteristic fragment ions.
Potential Applications in Drug Development
The 3-phenylpyridine scaffold is a key component in numerous compounds with diverse pharmacological activities. While specific biological data for 3-(3-Phenylpropyl)pyridine is limited, its structural features suggest potential for development in several therapeutic areas.
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Anticancer Activity: Many 3-phenylpyridine derivatives have been investigated as anticancer agents, with mechanisms including the inhibition of tubulin polymerization and modulation of protein kinases involved in cancer cell proliferation.
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Anti-inflammatory Effects: Certain derivatives have shown anti-inflammatory properties through the inhibition of enzymes like cyclooxygenase (COX).
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Neuroprotective Potential: The 3-phenylpyridine core is present in compounds being explored for the treatment of neurodegenerative diseases.
Further research is warranted to explore the specific biological activities of 3-(3-Phenylpropyl)pyridine and its derivatives. In vitro screening against a panel of relevant biological targets would be a logical first step in elucidating its therapeutic potential.
Safety and Handling
Based on the safety data for the isomeric 4-(3-Phenylpropyl)pyridine, this compound should be handled with care in a well-ventilated area. It is likely to be an irritant to the skin, eyes, and respiratory system. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.
Conclusion
3-(3-Phenylpropyl)pyridine represents a valuable building block for medicinal chemistry and drug discovery. Its synthesis can be reliably achieved using modern cross-coupling methods, and its structural features make it an attractive candidate for the development of novel therapeutic agents targeting a range of diseases. This guide provides a foundational understanding of its chemical and physical properties to support further research and development efforts in this promising area.
References
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NextSDS. 3-(3-phenylpropyl)pyridine — Chemical Substance Information. Available from: [Link]
